molecular formula C15H13ClN4O2 B11062560 N-(4-chlorophenyl)-1-ethyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxamide

N-(4-chlorophenyl)-1-ethyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11062560
M. Wt: 316.74 g/mol
InChI Key: IBUZJOBLONDHPN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, an oxazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the chlorophenyl group with the pyrazole-oxazole intermediate using reagents such as coupling agents or catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Where each step is carried out in separate reactors.

    Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the oxazole or pyrazole rings, leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound can be explored as a potential drug candidate for various diseases, including cancer and inflammatory conditions.

    Biological Probes: It can be used as a probe to study biological processes, particularly those involving the pyrazole or oxazole rings.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.

    Electronics: It can be used in the fabrication of electronic devices, particularly those requiring organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate the activity of specific receptors, altering cellular signaling pathways.

    DNA Interaction: The compound can intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-3-carboxamide
  • N-(4-Chlorophenyl)-1-methyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide
  • N-(4-Chlorophenyl)-1-ethyl-4-(12-thiazol-5-yl)-1H-pyrazole-5-carboxamide

Uniqueness:

  • Structural Differences: The position of the carboxamide group or the presence of different substituents can significantly alter the compound’s properties.
  • Biological Activity: The unique combination of the oxazole and pyrazole rings in N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide may result in distinct biological activities compared to its analogs.

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2/c1-2-20-14(12(9-17-20)13-7-8-18-22-13)15(21)19-11-5-3-10(16)4-6-11/h3-9H,2H2,1H3,(H,19,21)

InChI Key

IBUZJOBLONDHPN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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